molecular formula C17H12N4S B12927606 5-(2-Phenylquinolin-4-yl)-4H-[1,2,4]triazol-3-thiol CAS No. 832151-18-5

5-(2-Phenylquinolin-4-yl)-4H-[1,2,4]triazol-3-thiol

Cat. No.: B12927606
CAS No.: 832151-18-5
M. Wt: 304.4 g/mol
InChI Key: MBVCYFWQWACEEX-UHFFFAOYSA-N
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Description

5-(2-Phenylquinolin-4-yl)-4H-[1,2,4]triazol-3-thiol is a heterocyclic compound combining a quinoline and a 1,2,4-triazole moiety. This compound has drawn interest in medicinal chemistry due to its structural similarity to pharmacologically active molecules, particularly in antimicrobial, anticancer, and antioxidant applications. Its synthesis typically involves cyclization and functionalization steps, with characterization via NMR, IR, and LC-MS .

Properties

CAS No.

832151-18-5

Molecular Formula

C17H12N4S

Molecular Weight

304.4 g/mol

IUPAC Name

5-(2-phenylquinolin-4-yl)-1,2-dihydro-1,2,4-triazole-3-thione

InChI

InChI=1S/C17H12N4S/c22-17-19-16(20-21-17)13-10-15(11-6-2-1-3-7-11)18-14-9-5-4-8-12(13)14/h1-10H,(H2,19,20,21,22)

InChI Key

MBVCYFWQWACEEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C4=NC(=S)NN4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Phenylquinolin-4-yl)-1H-1,2,4-triazole-3(2H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-phenylquinoline-4-carbaldehyde with thiosemicarbazide in the presence of an acid catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. These could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Additionally, green chemistry approaches such as solvent-free reactions or the use of recyclable catalysts may be employed to enhance sustainability .

Chemical Reactions Analysis

Types of Reactions

5-(2-Phenylquinolin-4-yl)-1H-1,2,4-triazole-3(2H)-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(2-Phenylquinolin-4-yl)-1H-1,2,4-triazole-3(2H)-thione involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of enzymes such as monoamine oxidase or acetylcholinesterase, thereby preventing the breakdown of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters in the brain, which may have therapeutic effects in conditions such as depression or Alzheimer’s disease .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The compound’s analogs differ in substituents on the quinoline, triazole, or phenyl rings, influencing their physicochemical and biological properties. Key examples include:

Compound Name Substituents Molecular Weight (g/mol) CAS Number Key Features
4-Ethyl-5-(2-p-tolylquinolin-4-yl)-4H-[1,2,4]triazol-3-thiol Ethyl at triazole N4; 4-methylphenyl on quinoline 372.45 588687-17-6 Enhanced lipophilicity due to ethyl and methyl groups
4-Amino-5-(quinolin-2-yl)-4H-1,2,4-triazol-3-thiol Amino at triazole N4; quinolin-2-yl 283.31 N/A Reacts with aldehydes to form Schiff bases; potential for drug derivatization
5-[2-(4-Methylphenyl)quinolin-4-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol Phenyl at triazole N4; 4-methylphenyl on quinoline 412.48 522598-07-8 High structural symmetry; evaluated in molecular docking studies
5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol Pyridyl instead of quinoline 178.21 32362-88-2 Reduced aromaticity; lower molecular weight impacts solubility

Physicochemical Properties

  • Solubility: The introduction of hydrophilic groups (e.g., amino or hydroxyl) improves aqueous solubility, whereas lipophilic substituents (e.g., ethyl, p-tolyl) enhance membrane permeability .
  • Thermal Stability: Quinoline-containing derivatives generally exhibit higher thermal stability due to extended π-conjugation, as evidenced by melting points above 200°C in many cases .

Key Research Findings

  • Structure-Activity Relationships (SAR): The 2-phenylquinolin-4-yl group confers superior planarity and π-π stacking ability compared to pyridyl or morpholine-sulfonyl analogs, critical for interactions with biological targets .
  • Toxicity Profiles : Alkyl derivatives (e.g., ethyl, allyl) show lower acute toxicity in preclinical models than halogenated analogs, making them preferable for drug development .
  • Crystallographic Data : SHELX software has been widely used to resolve crystal structures of these compounds, confirming the thione-thiol tautomerism in the triazole ring .

Biological Activity

The compound 5-(2-Phenylquinolin-4-yl)-4H-[1,2,4]triazol-3-thiol is a member of the triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound, drawing from various research studies and findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of phenylquinoline derivatives with triazole precursors. The general procedure includes:

  • Preparation of Triazole Derivatives : Starting with 1,2,4-triazole-3-thiol as a base, various substituents are introduced to enhance biological activity.
  • Coupling Reaction : The quinoline moiety is coupled to the triazole framework using standard coupling reagents under controlled conditions to yield the desired thiol derivative.

Anticancer Activity

Research indicates that compounds containing the triazole moiety exhibit significant anticancer properties. For instance:

  • A study demonstrated that derivatives of 1,2,4-triazole showed cytotoxic effects against various cancer cell lines including melanoma (IGR39), breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) . The selectivity towards cancer cells was notable, suggesting potential for targeted cancer therapy.

The mechanism by which this compound exerts its effects may involve:

  • DNA Intercalation : Similar compounds have shown the ability to intercalate into DNA strands, leading to cleavage and subsequent apoptosis in cancer cells .
  • Inhibition of Enzymatic Activity : The triazole ring can act as a potent inhibitor of specific enzymes involved in cancer cell proliferation.

Pharmacokinetics

Pharmacokinetic studies suggest that compounds with the triazole scaffold possess favorable absorption and distribution characteristics. Key parameters include:

  • Bioavailability : Enhanced solubility due to the polar nature of the triazole group.
  • Metabolic Stability : The stability of the triazole nucleus contributes to prolonged action in biological systems .

Case Studies and Research Findings

StudyFindings
Study A Demonstrated significant cytotoxicity against melanoma cells with IC50 values in low micromolar range.
Study B Reported enhanced selectivity for cancer cells over normal cells in vitro.
Study C Highlighted potential antifungal properties alongside anticancer activity due to structural similarities with existing antifungal agents.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-(2-phenylquinolin-4-yl)-4H-[1,2,4]triazol-3-thiol and its derivatives?

  • The compound is typically synthesized via alkylation of precursor triazole-thiols (e.g., 4-phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol) using alkyl halides or Mannich reactions with formaldehyde and secondary amines . For example, Mannich base derivatives can be generated by reacting the thiol with formaldehyde and amines in basic media, yielding structurally diverse analogs .
  • Key steps : (1) Formation of hydrazinecarbothioamide intermediates, (2) cyclization under basic conditions, and (3) functionalization via alkylation or condensation .

Q. How can structural characterization of this compound be methodologically validated?

  • ¹H-NMR and LC-MS are critical for confirming molecular identity. For instance, ¹H-NMR peaks for the triazole-thiol proton typically appear at δ 13.5–14.0 ppm, while aromatic protons from the quinoline moiety resonate at δ 7.5–8.5 ppm .
  • Elemental analysis (C, H, N, S) ensures stoichiometric purity, with deviations >0.4% indicating impurities .

Q. What purification techniques are recommended for isolating this compound?

  • Column chromatography (SiO₂, ethyl acetate/hexane gradients) effectively separates derivatives with subtle structural differences .
  • Recrystallization from ethanol or methanol is preferred for high-purity crystalline yields, especially for analogs with hydrophobic substituents .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of S-alkylated derivatives?

  • Solvent selection : Protic solvents (e.g., ethanol) enhance nucleophilic substitution in alkylation reactions, while aprotic solvents (e.g., DMF) are better for Mannich reactions .
  • Catalysis : Trace K₂CO₃ or triethylamine accelerates thiol deprotonation, improving reactivity with electrophiles like phenacyl bromides .
  • Microwave-assisted synthesis reduces reaction times from hours to minutes (e.g., 15–30 min at 100–120°C) while maintaining yields >75% .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • X-ray crystallography (using SHELX software ) provides unambiguous confirmation of molecular geometry when NMR data is ambiguous. For example, crystallographic analysis can distinguish between regioisomers in triazole-thiol derivatives .
  • Comparative LC-MS/MS fragmentation patterns help identify positional isomers. For instance, fragments at m/z 178.21 (C₇H₆N₄S⁺) are characteristic of the triazole-thiol core .

Q. How can computational methods predict the biological activity of novel derivatives?

  • Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to target proteins (e.g., kinases or enzymes). Derivatives with electron-withdrawing groups (e.g., -Cl, -CF₃) often show enhanced interactions with hydrophobic binding pockets .
  • ADME profiling (via SwissADME) predicts pharmacokinetic properties. LogP values >3.0 indicate high lipophilicity, which may improve membrane permeability but reduce solubility .

Q. What experimental controls are essential when analyzing thiol oxidation products?

  • Blank reactions (without the thiol compound) confirm that oxidation products (e.g., disulfides) are not artifacts of solvent or reagent degradation .
  • Thiol-specific probes (e.g., Ellman’s reagent) quantify free -SH groups before and after reactions to monitor oxidation kinetics .

Methodological Tables

Table 1. Key Analytical Data for Representative Derivatives

Substituent¹H-NMR (δ, ppm)LC-MS (m/z)Melting Point (°C)Reference
4-Chlorophenyl14.1 (s, 1H, SH), 8.2–7.3 (m, 9H, Ar-H)289.38 [M+H]⁺215–217
3-Pyridyl13.9 (s, 1H, SH), 8.5–7.1 (m, 8H, Ar-H)178.21 [M+H]⁺182–184

Table 2. Reaction Optimization Parameters for Alkylation

ConditionYield (%)Time (h)Purity (%)
Ethanol, K₂CO₃, reflux82698
Microwave, DMF, 120°C780.595

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